methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of adamantane, pyrazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantyl-Pyrazole Intermediate: The synthesis begins with the preparation of 1-(1-adamantyl)-4-nitro-1H-pyrazole. This can be achieved through the nitration of 1-adamantylpyrazole using a nitrating agent such as nitric acid.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with methyl 4-aminobenzoate under appropriate conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of methyl 4-({[1-(1-adamantyl)-4-amino-1H-pyrazol-3-yl]carbonyl}amino)benzoate.
Substitution: Formation of 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoic acid.
Oxidation: Formation of hydroxylated or carbonylated adamantane derivatives.
Scientific Research Applications
Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.
Materials Science: The adamantane core provides rigidity and thermal stability, making it useful in the development of advanced materials and polymers.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the adamantane and pyrazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantyl)-3-nitro-1H-pyrazole: Shares the adamantane and pyrazole structure but lacks the benzoate moiety.
Methyl 4-aminobenzoate: Contains the benzoate structure but lacks the adamantane and pyrazole components.
Uniqueness
Methyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl]carbonyl}amino)benzoate is unique due to the combination of its structural components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability, rigidity, and functional versatility are required.
Properties
IUPAC Name |
methyl 4-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-31-21(28)16-2-4-17(5-3-16)23-20(27)19-18(26(29)30)12-25(24-19)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,12-15H,6-11H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQTYOSNPSSGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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